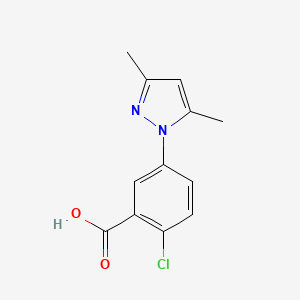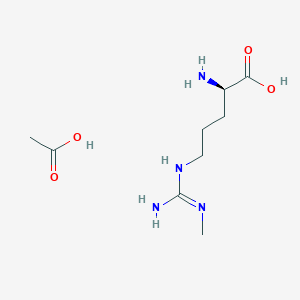![molecular formula C9H11NO4 B1363416 Ácido 3-[(5-metil-furan-2-carbonil)-amino]-propiónico CAS No. 329710-17-0](/img/structure/B1363416.png)
Ácido 3-[(5-metil-furan-2-carbonil)-amino]-propiónico
Descripción general
Descripción
3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid is an organic compound that features a furan ring substituted with a methyl group and a carbonyl group, which is further linked to an amino-propionic acid moiety
Aplicaciones Científicas De Investigación
3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid” are currently unknown. This compound belongs to the class of organic compounds known as furanoid fatty acids . These are fatty acids containing a 5-alkylfuran-2-alkanoic acid
Mode of Action
It is known that furanoid fatty acids can participate in various biochemical reactions due to the presence of the furan ring . The furan ring can undergo electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . This allows the compound to interact with its targets and induce changes. More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
It’s worth noting that furanoid fatty acids can be involved in a variety of biochemical processes due to their structural similarity to other bioactive compounds
Pharmacokinetics
The compound’s molecular weight is 197.19 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed . .
Action Environment
The action, efficacy, and stability of “3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid” can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence the compound’s action through interactions or competition for the same targets. More research is needed to understand how these and other environmental factors influence the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid typically involves the following steps:
Formation of 5-Methyl-furan-2-carboxylic acid: This can be achieved through the oxidation of 5-methylfurfural using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The 5-methyl-furan-2-carboxylic acid is then reacted with an appropriate amine, such as 3-aminopropionic acid, under conditions that facilitate amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides or esters.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-furan-2-carboxylic acid: A precursor in the synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
3-Aminopropionic acid: The amino acid component of the compound.
Uniqueness
3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid is unique due to its specific structure, which combines a furan ring with an amino-propionic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in its individual components or other similar compounds.
Propiedades
IUPAC Name |
3-[(5-methylfuran-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-2-3-7(14-6)9(13)10-5-4-8(11)12/h2-3H,4-5H2,1H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZSVDYJAWBJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356696 | |
| Record name | SBB027529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329710-17-0 | |
| Record name | SBB027529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















